2-(Methoxymethoxy)-5-methylphenylboronic acid
CAS No.: 478685-71-1
Cat. No.: VC2837986
Molecular Formula: C9H13BO4
Molecular Weight: 196.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 478685-71-1 |
---|---|
Molecular Formula | C9H13BO4 |
Molecular Weight | 196.01 g/mol |
IUPAC Name | [2-(methoxymethoxy)-5-methylphenyl]boronic acid |
Standard InChI | InChI=1S/C9H13BO4/c1-7-3-4-9(14-6-13-2)8(5-7)10(11)12/h3-5,11-12H,6H2,1-2H3 |
Standard InChI Key | KPBBTHYSMILUKG-UHFFFAOYSA-N |
SMILES | B(C1=C(C=CC(=C1)C)OCOC)(O)O |
Canonical SMILES | B(C1=C(C=CC(=C1)C)OCOC)(O)O |
Introduction
Chemical Properties and Structural Characteristics
2-(Methoxymethoxy)-5-methylphenylboronic acid is characterized by its specific molecular composition and distinctive structural features. The compound represents an important class of functionalized boronic acids that play crucial roles in modern synthetic organic chemistry.
Basic Physical and Chemical Properties
2-(Methoxymethoxy)-5-methylphenylboronic acid is identified by the CAS registry number 478685-71-1 and possesses a molecular formula of C9H13BO4. This translates to a molecular weight of 196.01 g/mol, positioning it within the mid-range of organic boronic acid derivatives commonly used in synthesis. The IUPAC nomenclature for this compound is [2-(methoxymethoxy)-5-methylphenyl]boronic acid, which precisely describes its structural arrangement with the boronic acid group directly attached to the phenyl ring that bears both methoxymethoxy and methyl substituents at specific positions. The compound's structure illustrates the strategic positioning of functional groups that contribute to its reactivity profile and synthetic versatility in various applications.
Structural Features
The structural architecture of 2-(Methoxymethoxy)-5-methylphenylboronic acid includes several key elements that define its chemical behavior. The phenyl ring serves as the core structure, with the boronic acid functionality (B(OH)2) directly attached to it. This boronic acid group is the reactive center that participates in various coupling reactions, particularly the Suzuki-Miyaura cross-coupling. The methoxymethoxy (MOMO) group at the 2-position represents a protected hydroxyl functionality, which is a common protecting group strategy in organic synthesis. This protection allows for selective manipulation of other functional groups while maintaining the integrity of the protected hydroxyl. The methyl group at the 5-position contributes to the electronic properties of the aromatic ring, potentially influencing reactivity patterns and selectivity in subsequent transformations.
Property | Value |
---|---|
CAS Number | 478685-71-1 |
Molecular Formula | C9H13BO4 |
Molecular Weight | 196.01 g/mol |
IUPAC Name | [2-(methoxymethoxy)-5-methylphenyl]boronic acid |
Functional Groups | Boronic acid, methoxymethoxy, methyl |
Primary Application | Organic synthesis intermediate |
Synthesis Methodologies
The preparation of 2-(Methoxymethoxy)-5-methylphenylboronic acid typically follows established synthetic routes common to arylboronic acids, with specific modifications to accommodate the particular substitution pattern required.
Protecting Group Strategy
Applications in Organic Synthesis
2-(Methoxymethoxy)-5-methylphenylboronic acid serves as a valuable building block in organic synthesis, with applications spanning from pharmaceutical development to materials science.
Cross-Coupling Reactions
The primary application of 2-(Methoxymethoxy)-5-methylphenylboronic acid lies in its utility as a coupling partner in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction enables the formation of carbon-carbon bonds between the aryl group of the boronic acid and various aryl or vinyl halides or triflates. The presence of the methoxymethoxy group at the ortho position provides an additional layer of functionality that can be exploited in subsequent synthetic steps. This makes the compound especially valuable in the synthesis of complex molecular architectures where precise control over substitution patterns is required. The strategic positioning of the methoxymethoxy group also influences the electronic properties of the aromatic ring, potentially affecting the reactivity and selectivity in coupling reactions.
Pharmaceutical and Medicinal Chemistry Applications
In the realm of pharmaceutical development, functionalized boronic acids like 2-(Methoxymethoxy)-5-methylphenylboronic acid play crucial roles in the synthesis of bioactive compounds. The methoxymethoxy group serves as a masked hydroxyl functionality that can be revealed at a later stage in the synthetic sequence, providing access to phenolic compounds that often exhibit biological activity. Similarly, the methyl group at the 5-position contributes to the lipophilicity and electronic properties of the final molecules, potentially influencing their pharmacokinetic and pharmacodynamic profiles. These structural features make 2-(Methoxymethoxy)-5-methylphenylboronic acid a valuable intermediate in the construction of pharmaceutically relevant molecular scaffolds, particularly those containing biaryl motifs that are prevalent in numerous drug candidates.
Building Block for Complex Molecules
Beyond its direct applications in cross-coupling reactions, 2-(Methoxymethoxy)-5-methylphenylboronic acid serves as a versatile building block for constructing more complex molecular structures. The differential protection offered by the methoxymethoxy group allows for selective transformations at various stages of synthesis. This characteristic makes it particularly valuable in divergent synthetic approaches, where a common intermediate can be directed toward multiple target structures through strategic functional group manipulations. The presence of both the boronic acid and the protected hydroxyl functionality creates a molecule with multiple reactive sites that can be addressed sequentially, enabling the construction of structurally diverse compounds from a single precursor.
Comparative Analysis with Related Compounds
Understanding the relationship between 2-(Methoxymethoxy)-5-methylphenylboronic acid and structurally similar compounds provides valuable context for its applications and properties.
Comparison with 2-Methoxy-5-methylphenylboronic acid
2-Methoxy-5-methylphenylboronic acid (CAS No. 127972-00-3) represents a closely related structural analog to our compound of interest. This compound features a methoxy group rather than a methoxymethoxy group at the 2-position, while maintaining the methyl substituent at the 5-position. The molecular formula of this related compound is C8H11BO3, with a molecular weight of 165.98 g/mol, which is slightly lower than that of 2-(Methoxymethoxy)-5-methylphenylboronic acid due to the absence of the additional methylene unit in the protecting group. Physical properties of 2-Methoxy-5-methylphenylboronic acid include a melting point range of 92-97°C and a predicted boiling point of approximately 342°C. The compound presents as a white to almost white powder or crystalline solid and is soluble in methanol.
Functional Group Effects on Reactivity
Property | 2-(Methoxymethoxy)-5-methylphenylboronic acid | 2-Methoxy-5-methylphenylboronic acid |
---|---|---|
CAS Number | 478685-71-1 | 127972-00-3 |
Molecular Formula | C9H13BO4 | C8H11BO3 |
Molecular Weight | 196.01 g/mol | 165.98 g/mol |
Functional Group at 2-position | Methoxymethoxy | Methoxy |
Melting Point | Not reported | 92-97°C |
Appearance | Not reported | White to almost white powder/crystal |
Solubility | Not reported | Soluble in methanol |
Synthetic Utility | Protected hydroxyl can be deprotected | Permanent methoxy group |
Reaction Mechanisms and Transformations
The chemical transformations involving 2-(Methoxymethoxy)-5-methylphenylboronic acid follow specific mechanistic pathways that highlight its synthetic utility.
Suzuki-Miyaura Coupling Mechanism
The Suzuki-Miyaura cross-coupling reaction represents one of the most important applications of boronic acids in organic synthesis. In this reaction, 2-(Methoxymethoxy)-5-methylphenylboronic acid would typically undergo transmetalation with a palladium catalyst that has previously undergone oxidative addition with an aryl or vinyl halide. The general mechanism involves several key steps: first, the palladium(0) catalyst undergoes oxidative addition with the aryl halide to form an arylpalladium(II) halide complex; second, the base activates the boronic acid to form a more nucleophilic boronate species; third, transmetalation occurs, transferring the aryl group from boron to palladium; and finally, reductive elimination releases the coupled product and regenerates the palladium(0) catalyst. The presence of the methoxymethoxy group at the ortho position may influence the rate and efficiency of this process due to both electronic and steric factors.
Deprotection of the Methoxymethoxy Group
A significant synthetic advantage of 2-(Methoxymethoxy)-5-methylphenylboronic acid is the ability to selectively remove the methoxymethoxy protecting group under acidic conditions. This transformation typically employs acids such as trifluoroacetic acid (TFA), hydrochloric acid, or trimethylsilyl chloride (TMSCl) in appropriate solvents. The deprotection mechanism involves protonation of the methoxymethoxy group, followed by departure of methanol to form an oxocarbenium intermediate, which is subsequently attacked by water to release formaldehyde and reveal the free hydroxyl group. This sequential transformation allows for the synthesis of 2-hydroxy-5-methylphenylboronic acid derivatives, which themselves possess distinct reactivity patterns and applications in organic synthesis. The ability to unmask the hydroxyl functionality at a precise stage in a synthetic sequence provides valuable flexibility in the design of multistep syntheses targeting complex molecules.
Current Research and Future Directions
The study and application of 2-(Methoxymethoxy)-5-methylphenylboronic acid continue to evolve, with ongoing research exploring new synthetic methodologies and applications.
Developments in Catalytic Methods
Recent advances in palladium-catalyzed coupling reactions have expanded the utility of functionalized boronic acids like 2-(Methoxymethoxy)-5-methylphenylboronic acid. Researchers are continuously developing more efficient catalytic systems that operate under milder conditions, with lower catalyst loadings, and with greater functional group tolerance. These developments are particularly relevant for compounds containing sensitive groups like the methoxymethoxy functionality, which might be affected by harsh reaction conditions. Additionally, the exploration of alternative metal catalysts, such as nickel or copper, offers potential avenues for expanding the reaction scope and efficiency of transformations involving this compound. These catalytic innovations could significantly enhance the synthetic accessibility of complex molecular structures that incorporate the structural motif present in 2-(Methoxymethoxy)-5-methylphenylboronic acid.
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